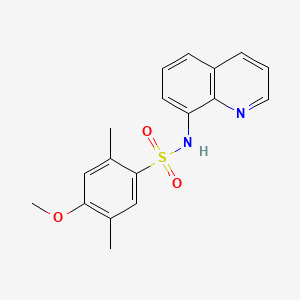

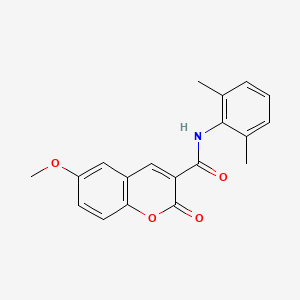

4-methoxy-2,5-dimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-methoxy-2,5-dimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide” is a complex organic molecule that contains a quinoline ring. Quinoline is a heterocyclic aromatic organic compound with the formula C9H7N. It is a colorless hygroscopic liquid with a strong odor . Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .

Synthesis Analysis

Quinoline and its derivatives can be synthesized using several methods. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

Quinoline is a double-ring compound that contains a benzene ring fused with a pyridine ring . The presence of nitrogen in the pyridine ring makes it a heterocyclic compound. The “4-methoxy-2,5-dimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide” compound contains additional functional groups attached to the quinoline ring, including a methoxy group, a dimethyl group, and a sulfonamide group.Chemical Reactions Analysis

Quinoline participates in both electrophilic and nucleophilic substitution reactions . The presence of various functional groups in “4-methoxy-2,5-dimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide” would likely influence its reactivity and the types of chemical reactions it can undergo.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Quinoline is a weak tertiary base and forms salts with acids . It exhibits reactions similar to benzene and pyridine . The additional functional groups in “4-methoxy-2,5-dimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide” would likely influence its physical and chemical properties.Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Quinoline derivatives have shown potential as anticancer agents . They can inhibit the proliferation of certain cell lines, block the cell cycle in specific phases, decrease the cell mitochondrial membrane potential, and induce apoptosis .

Antioxidant Activity

Quinoline-based compounds have demonstrated antioxidant activity . They can neutralize free radicals and reactive oxygen species, which are often implicated in various diseases and aging processes.

Anti-inflammatory Activity

Quinoline motifs have been found to exhibit anti-inflammatory properties . They can inhibit the production of pro-inflammatory cytokines and other mediators of inflammation.

Antimalarial Activity

Quinoline and its derivatives have a long history of use in antimalarial drugs . They can inhibit the growth of Plasmodium parasites, which cause malaria.

Anti-SARS-CoV-2 Activity

In the context of the COVID-19 pandemic, quinoline derivatives have shown potential as anti-SARS-CoV-2 agents . They can inhibit the replication of the SARS-CoV-2 virus.

Antituberculosis Activity

Quinoline-based compounds have demonstrated activity against Mycobacterium tuberculosis , the bacterium that causes tuberculosis.

Antimicrobial Activity

Apart from antituberculosis activity, quinoline derivatives have shown a broad spectrum of antimicrobial activities , including antibacterial and antifungal effects.

Inhibition of RNA-dependent RNA Polymerase

Some quinoline derivatives have been found to inhibit the RNA-dependent RNA polymerase enzyme , which is crucial for the replication of certain viruses, including the Hepatitis C virus.

Safety and Hazards

Zukünftige Richtungen

The future directions for research on “4-methoxy-2,5-dimethyl-N-(quinolin-8-yl)benzene-1-sulfonamide” could include studying its synthesis, reactions, mechanism of action, and potential applications. Given the wide range of biological activities exhibited by quinoline derivatives , this compound could be of interest in the development of new drugs.

Wirkmechanismus

Target of Action

Quinoline derivatives have been known to interact with a variety of biological targets

Mode of Action

Quinoline derivatives have been reported to exhibit a wide range of biological activities, including antifungal, anti-inflammatory, anti-diabetes, anti-alzheimer’s disease, antioxidant, and diuretic activities . The compound’s interaction with its targets and the resulting changes would depend on the specific target and the biochemical context.

Biochemical Pathways

Quinoline derivatives have been known to interact with a variety of biochemical pathways . The downstream effects would depend on the specific pathway and the context of the biochemical reaction.

Pharmacokinetics

The compound’s predicted boiling point is 4035±250 °C, and its predicted density is 1267±006 g/cm3 . These properties could potentially impact the compound’s bioavailability.

Result of Action

Quinoline derivatives have been reported to exhibit a wide range of biological activities .

Eigenschaften

IUPAC Name |

4-methoxy-2,5-dimethyl-N-quinolin-8-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c1-12-11-17(13(2)10-16(12)23-3)24(21,22)20-15-8-4-6-14-7-5-9-19-18(14)15/h4-11,20H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWUHKAJBAPOIDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=CC3=C2N=CC=C3)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(E)-(phenylmethylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B6417027.png)

![1,7-dimethyl-8-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6417031.png)

![3-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoic acid](/img/structure/B6417037.png)

![3-methyl-7-[(3-methylphenyl)methyl]-8-[(2-oxopropyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6417053.png)

![6-chloro-3-{5-[(4-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B6417068.png)

![1-(4-{3-[4-(3,4-dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one](/img/structure/B6417076.png)

![2-phenyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-one](/img/structure/B6417086.png)

![2-[(E)-[(3,5-dibromo-2-hydroxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B6417090.png)

![N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-methylbenzamide](/img/structure/B6417109.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-cyclohexylbenzene-1-sulfonamide](/img/structure/B6417117.png)